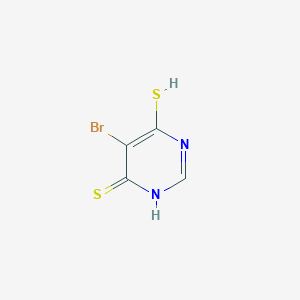

5-Bromo-6-sulfanylpyrimidine-4(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-6-mercaptopyrimidine-4(3H)-thione: is a heterocyclic compound containing a bromine atom, a mercapto group, and a thione group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 5-bromo-6-mercaptopyrimidine-4(3H)-thione typically begins with pyrimidine derivatives.

Thionation: The thione group can be introduced by reacting the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

Mercapto Group Introduction: The mercapto group can be introduced through nucleophilic substitution reactions using thiol-containing compounds.

Industrial Production Methods: Industrial production methods for 5-bromo-6-mercaptopyrimidine-4(3H)-thione may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-bromo-6-mercaptopyrimidine-4(3H)-thione can undergo oxidation reactions to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium thiolate, amines, alkoxides.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 5-bromo-6-mercaptopyrimidine-4(3H)-thione can be used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

Antimicrobial Agents: Derivatives of 5-bromo-6-mercaptopyrimidine-4(3H)-thione have shown potential as antimicrobial agents.

Industry:

Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-6-mercaptopyrimidine-4(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the mercapto group play crucial roles in binding to these targets, while the thione group may participate in redox reactions. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

6-mercaptopyrimidine-4(3H)-thione: Lacks the bromine atom, which may result in different reactivity and biological activity.

5-chloro-6-mercaptopyrimidine-4(3H)-thione: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

5-bromo-4(3H)-pyrimidinethione:

Uniqueness: 5-bromo-6-mercaptopyrimidine-4(3H)-thione is unique due to the presence of both the bromine atom and the mercapto group, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

5-Bromo-6-sulfanylpyrimidine-4(3H)-thione is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Details |

|---|---|

| CAS Number | 6303-49-7 |

| Molecular Formula | C4H4BrN3S |

| Molecular Weight | 202.06 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thione group can participate in nucleophilic attacks, potentially leading to enzyme inhibition or modulation of receptor activity. The presence of the bromine atom may enhance its reactivity and selectivity towards specific biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, demonstrating moderate to strong antibacterial activity. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, including acetylcholinesterase (AChE) and urease. Inhibition assays revealed IC50 values of approximately 1.5 µM for AChE, indicating strong potential for therapeutic applications in neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Method : Disk diffusion and broth microdilution methods were used.

- Results : The compound exhibited significant zones of inhibition against tested strains, particularly gram-positive bacteria.

-

Cancer Cell Line Study

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay was employed to determine cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with significant effects at concentrations above 10 µM.

Properties

CAS No. |

6303-49-7 |

|---|---|

Molecular Formula |

C4H3BrN2S2 |

Molecular Weight |

223.1 g/mol |

IUPAC Name |

5-bromo-4-sulfanyl-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C4H3BrN2S2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) |

InChI Key |

GBRYMZJQXDLLFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=S)N1)Br)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.